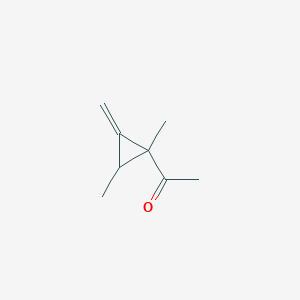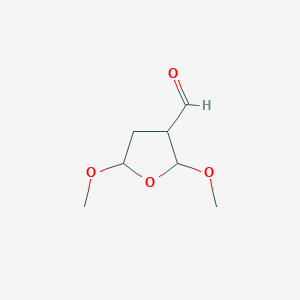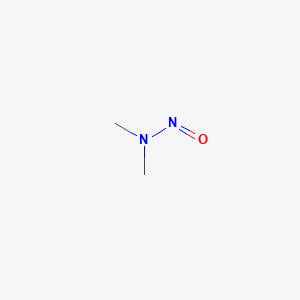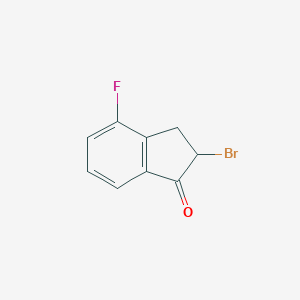
2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one is a chemical compound that is commonly used in scientific research. It is a synthetic compound that has been developed for its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one is not fully understood. However, it is believed to act as an inhibitor of DNA topoisomerase I, which is an enzyme that is essential for DNA replication and transcription. By inhibiting this enzyme, 2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one can prevent the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one is its unique properties, which make it a useful tool for scientific research. It has been shown to have potential applications in various fields such as organic electronics and cancer research. However, one of the main limitations of 2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one is its toxicity. It is a highly toxic compound that must be handled with care in the laboratory.
Direcciones Futuras
There are many future directions for the research and development of 2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one. One possible direction is the synthesis of new derivatives that have improved properties and potential applications. Another possible direction is the development of new synthetic methods that are more efficient and environmentally friendly. Additionally, further research is needed to fully understand the mechanism of action of 2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one and to explore its potential applications in various fields.
Conclusion
In conclusion, 2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one is a synthetic compound that has been developed for its unique properties and potential applications in various fields. It has been widely used in scientific research as a precursor for the synthesis of various compounds and as a tool for cancer research. While it has many advantages, it also has limitations and must be handled with care in the laboratory. There are many future directions for the research and development of 2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of 2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one involves the reaction of 2,3-dihydro-4-fluoroindan-1-one with bromine in the presence of a catalyst. The reaction is typically carried out in a solvent such as dichloromethane or chloroform. The product is then purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one has been widely used in scientific research due to its unique properties. It has been used as a precursor for the synthesis of various compounds such as indenoisoquinoline derivatives, which have potential applications in the treatment of cancer. It has also been used as a building block for the synthesis of other compounds such as fluorinated indenones, which have potential applications in the field of organic electronics.
Propiedades
Número CAS |
156484-68-3 |
|---|---|
Nombre del producto |
2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one |
Fórmula molecular |
C9H6BrFO |
Peso molecular |
229.05 g/mol |
Nombre IUPAC |
2-bromo-4-fluoro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6BrFO/c10-7-4-6-5(9(7)12)2-1-3-8(6)11/h1-3,7H,4H2 |
Clave InChI |
MBOVOBHKIYUQCZ-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)C2=C1C(=CC=C2)F)Br |
SMILES canónico |
C1C(C(=O)C2=C1C(=CC=C2)F)Br |
Sinónimos |
2-BROMO-2,3-DIHYDRO-4-FLUORO-1H-INDEN-1-ONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate](/img/structure/B125685.png)
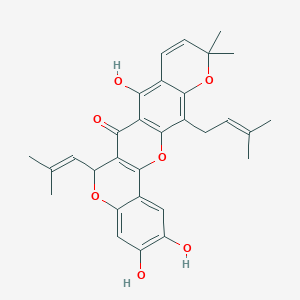

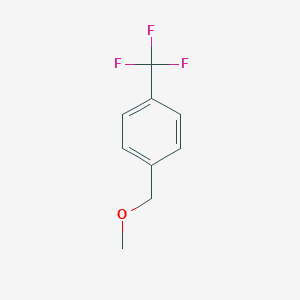

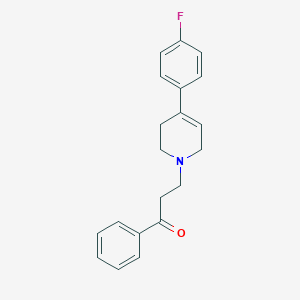
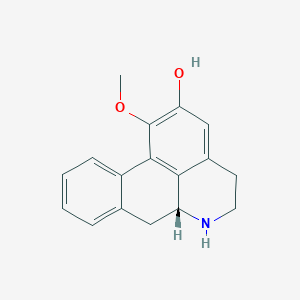



![tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B125711.png)
